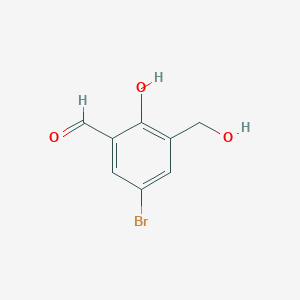

Benzaldehyde, 5-bromo-2-hydroxy-3-(hydroxymethyl)-

Description

Overview of Benzaldehyde (B42025) Derivatives in Chemical Research

Benzaldehyde and its derivatives are a class of aromatic compounds that are fundamental building blocks in organic synthesis. acs.org Their utility spans a wide range of applications, from the synthesis of pharmaceuticals and agrochemicals to the development of novel materials and fragrances. The reactivity of the aldehyde functional group, coupled with the diverse substitution patterns possible on the benzene (B151609) ring, makes these compounds exceptionally versatile.

Research has demonstrated that benzaldehyde derivatives are crucial intermediates in the synthesis of various heterocyclic compounds, Schiff bases, and chalcones. orientjchem.org These resulting molecules often exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The ability to introduce different functional groups onto the benzaldehyde skeleton allows for the fine-tuning of the electronic and steric properties of the molecule, thereby influencing its reactivity and biological efficacy.

Structural Significance of Halogenated and Hydroxylated Aromatic Aldehydes

The introduction of halogen and hydroxyl groups onto the aromatic ring of benzaldehyde significantly influences the molecule's chemical and physical properties. Halogenation, for instance, can enhance the lipophilicity of a compound, which can be a critical factor in its biological activity and bioavailability. rsc.org Bromine, in particular, is known to confer enhanced cytotoxicity in certain Ru(II) complexes with halogenated salicylaldehyde (B1680747) ligands. researchgate.netnih.gov

Hydroxylated aromatic aldehydes, especially those with a hydroxyl group ortho to the aldehyde (salicylaldehydes), are of particular interest due to their ability to form stable intramolecular hydrogen bonds. This structural feature can influence the compound's conformation and reactivity. Furthermore, the phenolic hydroxyl group provides a site for further chemical modification and can play a crucial role in the compound's interaction with biological targets. nih.gov Dihalogenated salicylaldehyde derivatives have been studied for their antibacterial characteristics. iucr.org

Specific Focus: Benzaldehyde, 5-bromo-2-hydroxy-3-(hydroxymethyl)- and its Academic Relevance

The academic relevance of this compound can be inferred from the known properties of its structural analogues. For instance, 5-bromosalicylaldehyde (B98134) is a well-studied compound used in the synthesis of Schiff's bases and metal complexes with potential applications in materials science and medicinal chemistry. nih.gov The presence of the hydroxymethyl group in Benzaldehyde, 5-bromo-2-hydroxy-3-(hydroxymethyl)- introduces an additional site for reactions such as oxidation to a second aldehyde group, esterification, or etherification, further expanding its synthetic utility.

Given the established importance of halogenated and hydroxylated benzaldehydes, Benzaldehyde, 5-bromo-2-hydroxy-3-(hydroxymethyl)- represents a promising, yet underexplored, building block for the synthesis of novel organic compounds with potentially valuable properties.

Interactive Data Tables

Below are interactive tables summarizing the key properties of related benzaldehyde derivatives, which can provide insights into the expected characteristics of Benzaldehyde, 5-bromo-2-hydroxy-3-(hydroxymethyl)-.

| Compound Name | Molecular Formula | Key Structural Features | Known Applications/Research Areas |

|---|---|---|---|

| 5-Bromosalicylaldehyde | C7H5BrO2 | Bromo, Hydroxy, Aldehyde | Synthesis of Schiff bases and metal complexes, theoretical studies for drug design. nih.gov |

| 3,5-Dibromosalicylaldehyde | C7H4Br2O2 | Dibromo, Hydroxy, Aldehyde | Ligand in cytotoxic Ru(II) complexes. researchgate.net |

| 5-Chlorosalicylaldehyde | C7H5ClO2 | Chloro, Hydroxy, Aldehyde | Ligand in cytotoxic Ru(II) complexes. nih.gov |

| 3-Chloro-5-fluorosalicylaldehyde | C7H4ClFO2 | Chloro, Fluoro, Hydroxy, Aldehyde | Studied for antibacterial characteristics. nih.gov |

| Property | 5-Bromosalicylaldehyde | Comments |

|---|---|---|

| Molecular Weight | 201.02 g/mol | The addition of a hydroxymethyl group to this structure to form the target compound would increase the molecular weight. |

| Appearance | Solid | It is expected that Benzaldehyde, 5-bromo-2-hydroxy-3-(hydroxymethyl)- would also be a solid at room temperature. |

| Reactivity | Undergoes condensation reactions with amines to form Schiff bases. nih.gov | The target compound would likely exhibit similar reactivity at the aldehyde group, with the additional potential for reactions at the hydroxymethyl group. |

Properties

IUPAC Name |

5-bromo-2-hydroxy-3-(hydroxymethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-3,11-12H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAHSSOVSGTNLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)O)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201244695 | |

| Record name | 5-Bromo-2-hydroxy-3-(hydroxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201244695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111171-19-8 | |

| Record name | 5-Bromo-2-hydroxy-3-(hydroxymethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111171-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-hydroxy-3-(hydroxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201244695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for Benzaldehyde, 5 Bromo 2 Hydroxy 3 Hydroxymethyl

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of Benzaldehyde (B42025), 5-bromo-2-hydroxy-3-(hydroxymethyl)- suggests that the molecule can be disconnected to reveal more readily available starting materials. The primary precursor can be identified as a salicylaldehyde (B1680747) derivative. The key transformations to consider in the forward synthesis would be the introduction of the bromine atom at the 5-position and the hydroxymethyl group at the 3-position.

A plausible retrosynthetic pathway could start by disconnecting the hydroxymethyl group, leading back to a simpler salicylaldehyde derivative. The bromine atom can also be disconnected, pointing towards 2-hydroxy-3-methylbenzaldehyde (B1203309) or salicylaldehyde itself as potential starting materials. Given the directing effects of the hydroxyl and aldehyde groups, a logical forward synthesis would involve the careful sequencing of bromination and hydroxymethylation reactions.

Potential precursors for the synthesis include:

Salicylaldehyde

5-Bromosalicylaldehyde (B98134). guidechem.com

2-Hydroxy-3-methylbenzaldehyde

Multistep Synthesis Pathways: Detailed Reaction Schemes

Based on the retrosynthetic analysis, a multi-step synthesis can be devised. A common starting material for such syntheses is salicylaldehyde due to its commercial availability. guidechem.com The synthesis would proceed through a series of functional group transformations to achieve the desired substitution pattern.

Scheme 1: Proposed Synthesis from Salicylaldehyde

A potential synthetic route starting from salicylaldehyde would involve the following key steps:

Bromination of Salicylaldehyde: The first step would be the selective bromination of salicylaldehyde at the 5-position to yield 5-bromosalicylaldehyde.

Protection of the Aldehyde and Phenolic Groups: To prevent unwanted side reactions during the subsequent steps, the aldehyde and phenolic hydroxyl groups would likely require protection.

Introduction of the Hydroxymethyl Group: The introduction of the hydroxymethyl group at the 3-position could be achieved through various methods, such as a formylation reaction followed by reduction.

Deprotection: The final step would involve the removal of the protecting groups to yield the target compound, Benzaldehyde, 5-bromo-2-hydroxy-3-(hydroxymethyl)-.

The bromination of the aromatic ring is a critical step in the synthesis. The hydroxyl group of salicylaldehyde is an activating group and directs electrophilic substitution to the ortho and para positions. Since the ortho position (C3) is less sterically hindered, and the para position (C5) is also activated, careful control of reaction conditions is necessary to achieve selective bromination at the desired C5 position.

Common brominating agents include elemental bromine (Br₂) and N-bromosuccinimide (NBS). evitachem.com The reaction is often carried out in a polar solvent like acetic acid or aqueous ethanol (B145695). guidechem.com For instance, the synthesis of 5-bromosalicylaldehyde from salicylaldehyde can be achieved using bromine in acetic acid. guidechem.com Another approach involves the use of potassium bromide and liquid bromine in acetic acid, which has been shown to be effective for the bromination of similar vanillin (B372448) derivatives, achieving high yields. guidechem.com

Challenges in bromination include the potential for over-bromination, leading to the formation of di- or tri-brominated products, and poor regioselectivity. researchgate.net Therefore, optimization of the reaction conditions is crucial.

The introduction of the hydroxymethyl group at the C3 position presents a significant synthetic challenge. One possible approach is the Duff reaction or a similar formylation method to introduce an aldehyde group at the C3 position, followed by selective reduction to a hydroxymethyl group. However, the presence of the existing aldehyde at C1 complicates this approach.

A more plausible strategy would be to start with a precursor that already contains a methyl group at the C3 position, such as 2-hydroxy-3-methylbenzaldehyde. This methyl group could then be functionalized to a hydroxymethyl group. This could potentially be achieved through a radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) under UV irradiation, followed by hydrolysis to the alcohol.

Alternatively, hydroxymethylation can be viewed in the context of DNA studies, where it is a key epigenetic modification. epigentek.comnih.gov While the biochemical pathways are different, they highlight the importance of this functional group in molecular interactions.

Given the reactivity of the aldehyde and hydroxyl groups, their protection is often necessary to prevent them from interfering with subsequent reactions. The phenolic hydroxyl group can be protected as an ether (e.g., methoxymethyl ether or benzyl (B1604629) ether), while the aldehyde can be protected as an acetal.

For example, a patent describes the protection of the hydroxyl group of salicylaldehyde via acetylation with acetic anhydride (B1165640) or acetyl chloride before further functionalization. patsnap.com The deprotection of these groups would be the final step in the synthesis. Acetals are typically cleaved under acidic conditions, while ether protecting groups can be removed by various methods depending on the specific ether used.

Reaction Condition Optimization: Temperature, Solvent, Catalyst Effects

The optimization of reaction conditions is paramount for maximizing the yield and purity of the final product. Key parameters to consider include temperature, solvent, and the choice of catalyst.

For the bromination step, the temperature must be carefully controlled to prevent over-bromination and to favor the desired isomer. A study on the bromination of a vanillin derivative found that a reaction temperature of 100°C was optimal. guidechem.com The choice of solvent can also significantly influence the reaction outcome. Acetic acid is a common solvent for bromination reactions of phenolic compounds. guidechem.com

In reactions involving catalysts, such as potential cross-coupling reactions to introduce the hydroxymethyl precursor, the choice of catalyst and ligands is critical. For example, Suzuki-Miyaura cross-coupling reactions, often used to form carbon-carbon bonds, are highly dependent on the palladium catalyst and ligands used. researchgate.net

The following table summarizes optimized conditions for a related bromination reaction:

| Parameter | Optimal Condition |

| Reaction Temperature | 100°C guidechem.com |

| Solvent | Acetic Acid guidechem.com |

| Brominating Agent | Liquid Bromine guidechem.com |

| Catalyst/Additive | Potassium Bromide guidechem.com |

| Reaction Time | 90 minutes guidechem.com |

Yield Enhancement and Purity Assessment in Synthetic Protocols

Maximizing the yield and ensuring the purity of Benzaldehyde, 5-bromo-2-hydroxy-3-(hydroxymethyl)- are the ultimate goals of any synthetic protocol. Yield enhancement can be achieved through the optimization of reaction conditions as discussed above, as well as by minimizing the number of synthetic steps and purification losses.

Purity assessment is typically performed using a combination of chromatographic and spectroscopic techniques. Thin-layer chromatography (TLC) is often used to monitor the progress of a reaction and for preliminary purity checks. Column chromatography is a standard method for the purification of the crude product.

The final product's identity and purity are confirmed using analytical techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

For instance, a synthesis of 2-amino-5-bromobenzaldehyde (B112427) reported a yield of 89-91% after purification and characterization by NMR. orgsyn.org Similarly, a bromination procedure for 2-bromo-5-hydroxybenzaldehyde (B121625) reported a yield of 63% after purification. chemicalbook.com

Novel Synthetic Approaches and Green Chemistry Considerations for Benzaldehyde, 5-bromo-2-hydroxy-3-(hydroxymethyl)-

The pursuit of novel and sustainable synthetic routes for complex organic molecules is a central theme in contemporary chemical research. For a highly functionalized molecule such as Benzaldehyde, 5-bromo-2-hydroxy-3-(hydroxymethyl)-, the development of synthetic methodologies that are not only efficient but also environmentally benign is of paramount importance. This section explores potential novel synthetic strategies and green chemistry considerations applicable to the synthesis of this target compound, drawing parallels from the synthesis of structurally related salicylaldehyde derivatives.

Novel Synthetic Strategies

While specific novel synthetic routes for Benzaldehyde, 5-bromo-2-hydroxy-3-(hydroxymethyl)- are not extensively documented, inspiration can be drawn from innovative methods used for similar substituted salicylaldehydes. One such approach involves the strategic protection of reactive functional groups to allow for selective transformations on the aromatic ring. For instance, the formation of an anhydro dimer from a salicylaldehyde derivative can serve as a protective strategy for the formyl and hydroxyl groups. google.comgoogle.com This allows for subsequent chemical modifications on the dimer's aromatic rings, followed by hydrolysis to regenerate the desired substituted salicylaldehyde. google.comgoogle.com This method could potentially be adapted for the synthesis of the target compound, allowing for precise introduction of the hydroxymethyl group.

Another area of innovation lies in the use of advanced catalytic systems. For instance, the synthesis of 2-amino-4H-chromenes from salicylaldehydes and malononitrile (B47326) has been achieved using lipase (B570770) under microwave irradiation, highlighting the potential of biocatalysis in related syntheses. researchgate.net While not a direct synthesis of the target benzaldehyde, it showcases the move towards milder and more selective catalytic methods.

Furthermore, tandem reactions, where multiple bond-forming events occur in a single pot, represent a powerful strategy for increasing synthetic efficiency. The reaction of salicylaldehydes with α,β-unsaturated compounds to form chromane (B1220400) derivatives via an oxo-Michael addition followed by an intramolecular Knoevenagel condensation is a prime example. beilstein-journals.org Exploring similar one-pot strategies for the introduction and modification of substituents on a salicylaldehyde core could lead to more streamlined and atom-economical syntheses of Benzaldehyde, 5-bromo-2-hydroxy-3-(hydroxymethyl)-.

Green Chemistry Considerations

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing Benzaldehyde, 5-bromo-2-hydroxy-3-(hydroxymethyl)-, several key areas can be addressed.

Solvent Selection: A significant aspect of green chemistry is the use of environmentally friendly solvents. Many traditional organic reactions employ volatile and often toxic solvents. Research into the synthesis of related compounds has demonstrated the feasibility of using greener alternatives. For example, the use of water as a solvent for the catalyst-free cascade synthesis of chromenes from salicylaldehydes showcases a move towards more sustainable reaction media. researchgate.net Similarly, the use of ethanol under reflux conditions has also been reported for the synthesis of 2-amino-4H-chromenes. researchgate.net Applying these principles to the synthesis of the target compound would involve exploring its synthesis in water or other biodegradable solvents.

Catalysis: The use of catalysts, particularly heterogeneous and recyclable catalysts, is a cornerstone of green chemistry. In the synthesis of chromene derivatives from salicylaldehydes, the use of reusable catalysts like MCM-41 has been shown to be effective. beilstein-journals.org For the bromination step often required in the synthesis of such compounds, moving away from stoichiometric bromine to catalytic methods or using less hazardous brominating agents like N-bromosuccinimide (NBS) would be a significant green improvement. evitachem.com

Atom Economy and Waste Reduction: The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is crucial. Multi-component reactions and tandem reactions are inherently more atom-economical as they reduce the number of synthetic steps and purification stages, thereby minimizing waste. researchgate.net Designing a synthetic route for Benzaldehyde, 5-bromo-2-hydroxy-3-(hydroxymethyl)- that maximizes atom economy would be a key green objective.

The following table summarizes some of the green chemistry considerations and their potential application in the synthesis of the target compound:

| Green Chemistry Principle | Application in the Synthesis of Benzaldehyde, 5-bromo-2-hydroxy-3-(hydroxymethyl)- |

| Use of Safer Solvents | Employing water or biodegradable solvents like ethanol in various synthetic steps. |

| Catalysis | Utilizing recyclable heterogeneous catalysts or biocatalysts for key transformations. |

| Atom Economy | Designing convergent or one-pot synthetic strategies to minimize byproducts. |

| Use of Safer Reagents | Replacing hazardous reagents like elemental bromine with alternatives such as N-bromosuccinimide. |

By integrating these novel synthetic approaches and green chemistry principles, the synthesis of Benzaldehyde, 5-bromo-2-hydroxy-3-(hydroxymethyl)- can be made more efficient, sustainable, and environmentally responsible.

Advanced Spectroscopic Characterization for Detailed Structural Elucidation of Benzaldehyde, 5 Bromo 2 Hydroxy 3 Hydroxymethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (1H) NMR: Chemical Shift Analysis and Coupling Constants for Aromatic and Aliphatic Protons

Specific ¹H NMR data, including chemical shifts (δ) and coupling constants (J) for the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the hydroxymethyl and aldehyde groups, are not available.

Carbon-13 (13C) NMR: Correlation with Molecular Structure

No ¹³C NMR spectra have been found, which would be essential for identifying the chemical environment of each carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the hydroxymethyl carbon.

2D NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Assignments

Data from 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which are critical for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular structure, could not be located.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Analysis and Functional Group Identification (Carbonyl, Hydroxyl, Aromatic Ring)

While general frequency ranges for carbonyl (C=O), hydroxyl (O-H), and aromatic C-H/C=C vibrations are known, the specific experimental IR and Raman absorption or scattering frequencies for Benzaldehyde (B42025), 5-bromo-2-hydroxy-3-(hydroxymethyl)- are not documented.

Correlation of Experimental Frequencies with Theoretical Predictions

No studies presenting a comparison between experimentally measured vibrational frequencies and those predicted by theoretical calculations (e.g., using Density Functional Theory) were found for this compound.

Further research or de novo synthesis and characterization would be required to generate the spectroscopic data necessary for the comprehensive structural analysis of Benzaldehyde, 5-bromo-2-hydroxy-3-(hydroxymethyl)-.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is invaluable for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be the definitive method for confirming the elemental formula of Benzaldehyde, 5-bromo-2-hydroxy-3-(hydroxymethyl)-. By measuring the mass-to-charge ratio with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Theoretical Exact Mass:

| Molecular Formula | Calculated Exact Mass |

| C₈H₇BrO₃ | 230.9629 |

This table presents the theoretical exact mass calculated for the molecular formula of the target compound. No experimental HRMS data has been reported in the searched literature.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The analysis of this fragmentation pattern provides a fingerprint of the molecule's structure. For Benzaldehyde, 5-bromo-2-hydroxy-3-(hydroxymethyl)-, key fragmentation pathways would be expected, though no experimental data is currently available. General principles of fragmentation for aromatic aldehydes and phenols suggest potential cleavage events such as the loss of the formyl radical (-CHO), the hydroxymethyl group (-CH₂OH), or bromine. libretexts.orgmiamioh.edulibretexts.org

X-ray Crystallography

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of molecular structure, including bond lengths, bond angles, and conformational details.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

To perform single-crystal X-ray diffraction, a suitable single crystal of Benzaldehyde, 5-bromo-2-hydroxy-3-(hydroxymethyl)- would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate a detailed model of the molecular structure. This would reveal the spatial relationship between the bromine atom, the hydroxyl group, the hydroxymethyl group, and the aldehyde function on the benzene ring. While crystallographic data exists for similar compounds like 3,5-dibromo-2-hydroxybenzaldehyde and derivatives of 5-bromosalicylaldehyde (B98134), no such data has been published for the target compound. nih.govresearchgate.net

Crystal Packing Analysis and Unit Cell Parameters

Beyond the individual molecular structure, X-ray crystallography also elucidates how molecules are arranged in the crystal lattice. This includes an analysis of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the crystal packing. The unit cell parameters (the dimensions of the basic repeating unit of the crystal) would also be determined. For related brominated hydroxybenzaldehydes, crystal structures are often stabilized by intermolecular hydrogen bonds involving the hydroxyl and aldehyde groups, as well as potential halogen bonding interactions. researchgate.netresearchgate.net

Computational and Quantum Chemical Investigations of Benzaldehyde, 5 Bromo 2 Hydroxy 3 Hydroxymethyl

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

No information is available for "Benzaldehyde, 5-bromo-2-hydroxy-3-(hydroxymethyl)-".

For the related compound, 5-Bromosalicylaldehyde (B98134), Molecular Electrostatic Potential (MEP) analysis is used to identify reactive sites by mapping the electron density. nih.govresearchgate.net This technique helps in understanding the regions of a molecule that are prone to electrophilic and nucleophilic attack. nih.govresearchgate.net The color gradient on the MEP map indicates the electrostatic potential, with red signifying regions of high electron density (nucleophilic) and blue indicating regions of low electron density (electrophilic). nih.govresearchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation Against Experimental Data

No information is available for "Benzaldehyde, 5-bromo-2-hydroxy-3-(hydroxymethyl)-".

Theoretical calculations, often employing Density Functional Theory (DFT), are used to predict the spectroscopic parameters of molecules like 5-Bromosalicylaldehyde. nih.govresearchgate.net These predicted spectra (¹H-NMR, ¹³C-NMR, FT-IR, and UV-Vis) are then compared with experimental data to validate the computational model. For instance, studies on 5-Bromosalicylaldehyde have shown a good correlation between the calculated and experimental vibrational frequencies (FT-IR) and electronic transitions (UV-Vis). nih.govresearchgate.netresearchgate.net

Non-Linear Optical (NLO) Properties: Theoretical Prediction of Polarizability and Hyperpolarizability

No information is available for "Benzaldehyde, 5-bromo-2-hydroxy-3-(hydroxymethyl)-".

Computational methods are also employed to predict the non-linear optical (NLO) properties of related benzaldehyde (B42025) derivatives. These studies involve the calculation of parameters such as polarizability and first-order hyperpolarizability. jocpr.comsciforum.net Large hyperpolarizability values suggest that a molecule may have significant NLO properties, which are important for applications in optoelectronics. aip.org Theoretical investigations into the NLO properties of various substituted benzaldehydes have been conducted to understand structure-property relationships. jocpr.com

Reaction Chemistry and Derivatization Studies of Benzaldehyde, 5 Bromo 2 Hydroxy 3 Hydroxymethyl

Condensation Reactions: Formation of Schiff Bases and Hydrazones

The aldehyde group is highly susceptible to condensation reactions with primary amines and hydrazines (or their derivatives) to form Schiff bases (imines) and hydrazones, respectively. researchgate.netnih.gov These reactions are fundamental in synthetic chemistry for creating carbon-nitrogen double bonds (C=N). For instance, the condensation of 5-bromosalicylaldehyde (B98134) with aniline (B41778) in an alcohol medium yields the corresponding Schiff base. researchgate.netresearchgate.net Similarly, reactions with various hydrazides, such as 3-nitrobenzohydrazide or 2-hydroxybenzohydrazide, lead to the formation of stable hydrazone products. nih.govnih.gov

These derivatives are significant in coordination chemistry, as the resulting ligands can form stable complexes with various metal ions. researchgate.netnih.gov The reaction of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005) with hydrazides is also a well-established route to hydrazone derivatives. sigmaaldrich.comsigmaaldrich.com

Mechanistic Pathways of Imine and Hydrazone Formation

The formation of both imines and hydrazones proceeds through a reversible, acid-catalyzed, nucleophilic addition-elimination mechanism. libretexts.orgchemistrysteps.com

The general pathway involves two main stages:

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This step forms a tetrahedral intermediate known as a carbinolamine. libretexts.org A subsequent proton transfer results in a neutral amino alcohol.

Dehydration: The carbinolamine is then protonated on its oxygen atom under acidic conditions, converting the hydroxyl group into a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion. Final deprotonation of the nitrogen atom yields the neutral imine or hydrazone product and regenerates the acid catalyst. libretexts.orgmasterorganicchemistry.com

The entire process is reversible, and the resulting imines can be hydrolyzed back to the parent aldehyde and amine under aqueous acidic conditions. masterorganicchemistry.com

Influence of Substituents on Reaction Kinetics and Selectivity

The rate and equilibrium of imine formation are significantly influenced by the electronic and steric properties of the substituents on both the benzaldehyde (B42025) and the amine.

Electronic Effects: The presence of electron-withdrawing groups (like the 5-bromo substituent) on the benzaldehyde ring increases the electrophilicity of the carbonyl carbon, which can accelerate the initial nucleophilic attack. Conversely, electron-donating groups would decrease this reactivity. The phenolic hydroxyl group at the 2-position can participate in intramolecular hydrogen bonding with the azomethine nitrogen in the product, which can stabilize the Schiff base or hydrazone. nih.gov

Steric Effects: Bulky substituents near the reaction centers (the aldehyde group and the amino group) can sterically hinder the approach of the nucleophile, slowing the reaction rate. researchgate.net

pH: The reaction rate is highly pH-dependent. Mildly acidic conditions are typically optimal because the acid must be strong enough to protonate the hydroxyl group of the carbinolamine intermediate to facilitate dehydration, but not so strong as to fully protonate the starting amine, which would render it non-nucleophilic. libretexts.org

Oxidation and Reduction Reactions of the Aldehyde and Hydroxyl Groups

The functional groups of Benzaldehyde, 5-bromo-2-hydroxy-3-(hydroxymethyl)- offer multiple sites for oxidation and reduction. For structurally similar compounds like 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde, these reactions are well-characterized. evitachem.com

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid. This transformation is typically achieved using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). evitachem.com Applying these conditions to the title compound would be expected to yield 5-bromo-2-hydroxy-3-(hydroxymethyl)benzoic acid. Selective oxidation of the benzylic alcohol in the presence of the aldehyde and phenol (B47542) would require specific reagents, such as manganese dioxide (MnO₂), though competitive oxidation of the aldehyde is likely.

Reduction: The aldehyde group is easily reduced to a primary alcohol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this purpose. evitachem.com This reaction would convert the title compound into 5-bromo-3-(hydroxymethyl)-2-hydroxybenzyl alcohol, a diol.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring (e.g., Further Halogenation)

The benzene ring of the title compound is polysubstituted, and the directing effects of the existing groups will control the position of any further electrophilic aromatic substitution. The substituents are:

-OH (hydroxyl): A strongly activating ortho-, para-director.

-CH₂OH (hydroxymethyl): A weakly activating ortho-, para-director.

-Br (bromo): A deactivating ortho-, para-director.

-CHO (aldehyde): A deactivating meta-director.

The powerful activating and directing effect of the hydroxyl group at position 2 dominates. It directs incoming electrophiles to the positions ortho (position 3) and para (position 5) to it. Since both positions 3 and 5 are already substituted, the remaining open positions are 4 and 6. The hydroxyl group will direct to position 6 (ortho) and position 4 (para). Position 6 is sterically hindered by the adjacent hydroxymethyl and aldehyde groups. Therefore, electrophilic substitution is most likely to occur at position 4. For instance, further bromination using N-bromosuccinimide (NBS), as seen in the synthesis of related compounds, would likely yield Benzaldehyde, 4,5-dibromo-2-hydroxy-3-(hydroxymethyl)-. evitachem.com

Nucleophilic Substitution Reactions Involving the Bromine Atom

Nucleophilic aromatic substitution (SNAr) on an aryl halide like this is generally challenging unless the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In the title compound, the bromine at C5 does not have such strong activation. However, under forcing conditions (high temperature, pressure, and strong nucleophiles) or with transition-metal catalysis (e.g., Buchwald-Hartwig or Ullmann coupling), the bromine atom can be displaced.

Studies on analogous compounds like 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde suggest that the bromine atom can undergo nucleophilic substitution with nucleophiles such as amines or thiols. evitachem.com Concerted SNAr reactions have also been developed for other brominated heterocyclic systems, indicating that such transformations are feasible. nih.gov

Cyclization Reactions and Formation of Heterocyclic Derivatives

The arrangement of functional groups in Benzaldehyde, 5-bromo-2-hydroxy-3-(hydroxymethyl)- provides opportunities for intramolecular cyclization reactions to form various heterocyclic systems. The ortho-relationship of the hydroxyl and aldehyde groups is particularly reactive.

For example, a related compound, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde, is used as a precursor in the synthesis of 6-bromo-8-methoxy-3-(methoxycarbonyl)-2H-chromen-2-one, a coumarin (B35378) derivative. sigmaaldrich.com This suggests that the title compound could undergo similar cyclization reactions, such as a Perkin or Knoevenagel condensation followed by lactonization, to form substituted coumarins. The presence of the additional hydroxymethyl group at position 3 could also participate in cyclization, potentially forming furan (B31954) or pyran-fused ring systems under appropriate conditions.

Table of Compounds Mentioned

Coordination Chemistry and Metal Complexation with Benzaldehyde, 5 Bromo 2 Hydroxy 3 Hydroxymethyl

Ligand Design Principles: Chelation Sites and Binding Modes

Benzaldehyde (B42025), 5-bromo-2-hydroxy-3-(hydroxymethyl)- is a potentially tridentate ligand, offering three coordination sites for metal ions. The primary chelation is expected to occur through the phenolate (B1203915) oxygen and the carbonyl oxygen, a common binding mode for salicylaldehyde-based ligands. This bidentate chelation forms a stable six-membered ring with the metal center.

The presence of the hydroxymethyl group at the 3-position introduces the possibility of a third coordination site via the hydroxyl oxygen. This allows the ligand to act as a tridentate O,O,O-donor. The involvement of the hydroxymethyl group in coordination would lead to the formation of a second chelate ring, enhancing the stability of the resulting metal complex. The actual binding mode, whether bidentate or tridentate, will depend on several factors including the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the metal's coordination sphere.

In many Schiff base derivatives of salicylaldehyde (B1680747), coordination occurs through the phenolic oxygen and the imine nitrogen. researchgate.net While not a Schiff base itself, the principles of chelation involving the phenolic oxygen are transferable. The deprotonation of the phenolic hydroxyl group upon complexation is a key feature, creating a strong M-O bond.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with Benzaldehyde, 5-bromo-2-hydroxy-3-(hydroxymethyl)- can generally be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and structure of the resulting complex.

Transition Metal Complexes (e.g., Cu, Ni, Fe, Co, Mn, V, Zn, Pd, Pt, Er)

Complexes of various transition metals with salicylaldehyde and its derivatives have been widely reported. For instance, the synthesis of Cu(II), Ni(II), Fe(III), Co(II), Mn(II), and V(II) complexes often involves the direct reaction of the ligand with the corresponding metal chloride or acetate (B1210297) salt in an alcoholic medium. researchgate.net

Palladium (Pd) and Platinum (Pt) Complexes: Palladium(II) and Platinum(II) complexes with salicylaldehyde-derived ligands are of particular interest. The synthesis of such complexes often involves the reaction of a palladium(II) or platinum(II) salt, such as Pd(OAc)₂ or K₂PtCl₄, with the ligand. These complexes, particularly those with d⁸ metal centers like Pd(II) and Pt(II), often adopt a square planar geometry. nih.govresearchgate.netcolab.ws

Erbium (Er) Complexes: Lanthanide complexes, including those of Erbium(III), with substituted salicylaldehydes have been synthesized and characterized. A general formula for such complexes is often [Er(ligand)₃(solvent)₂], where the erbium ion is coordinated to three deprotonated ligand molecules and two solvent molecules, resulting in a higher coordination number typical for lanthanides. niscpr.res.in

Lanthanide and Actinide Complexes

Lanthanide Complexes: The coordination chemistry of lanthanides with salicylaldehyde-derived ligands, particularly Schiff bases, has been explored. niscpr.res.inresearchgate.netbohrium.com These complexes are known for their interesting magnetic and luminescent properties. The synthesis typically involves the reaction of a lanthanide salt (e.g., nitrate (B79036) or chloride) with the ligand in a suitable solvent. mdpi.com Due to their larger ionic radii, lanthanide ions favor higher coordination numbers, often leading to the formation of complexes with more than one ligand molecule per metal ion. niscpr.res.in

Actinide Complexes: There is a notable lack of specific information in the scientific literature regarding the synthesis and characterization of actinide complexes with Benzaldehyde, 5-bromo-2-hydroxy-3-(hydroxymethyl)- or closely related salicylaldehyde derivatives. While organoactinide chemistry is an active area of research, the focus has largely been on cyclopentadienyl (B1206354) and cyclooctatetraene-type ligands. wikipedia.org

Spectroscopic and Structural Analysis of Metal-Ligand Coordination

The coordination of Benzaldehyde, 5-bromo-2-hydroxy-3-(hydroxymethyl)- to metal ions can be elucidated using various spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand will show a characteristic C=O stretching vibration of the aldehyde group and a broad O-H stretching band for the phenolic and hydroxymethyl groups. Upon complexation, a shift in the C=O stretching frequency to a lower wavenumber is expected, indicating coordination of the carbonyl oxygen. The disappearance or significant broadening of the phenolic O-H band suggests deprotonation and coordination of the phenolate oxygen. nih.gov Changes in the region of the hydroxymethyl O-H stretch could indicate its involvement in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a valuable tool for confirming the structure of the ligand and its complexes. The disappearance of the phenolic -OH proton signal upon complexation is a clear indicator of coordination. Shifts in the resonances of the aromatic and aldehydic protons can also provide evidence of metal-ligand interaction.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes can provide information about the coordination geometry. The appearance of new absorption bands in the visible region, corresponding to d-d transitions for transition metal complexes, can help in assigning the geometry (e.g., octahedral, tetrahedral, or square planar). iosrjournals.orgresearchgate.netfiveable.meillinois.eduresearchgate.net

Electronic and Magnetic Properties of Derived Metal Complexes

The electronic and magnetic properties of the metal complexes are dictated by the nature of the central metal ion and the ligand field it creates.

Electronic Properties: The electronic spectra of the complexes provide insights into the electronic transitions and the ligand field strength. For transition metal complexes, the energies of the d-d transitions are related to the crystal field splitting parameter (10Dq), which is a measure of the energy separation of the d-orbitals. researchgate.netfiveable.meillinois.eduresearchgate.net This parameter is influenced by the geometry of the complex and the nature of the coordinating atoms.

Magnetic Properties: Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which in turn reveals the number of unpaired electrons in the metal center. This information is crucial for determining the spin state (high-spin or low-spin) and the oxidation state of the metal ion. gcnayanangal.comlibretexts.org For instance, Cu(II) (d⁹) complexes are expected to be paramagnetic with a magnetic moment corresponding to one unpaired electron, while Zn(II) (d¹⁰) complexes are diamagnetic. iosrjournals.org The magnetic moments of Co(II), Ni(II), and Mn(II) complexes can help distinguish between different geometries (e.g., octahedral vs. tetrahedral). researchgate.netresearchgate.netdalalinstitute.com Lanthanide complexes, with the exception of La³⁺ and Lu³⁺, are typically paramagnetic due to the presence of unpaired f-electrons. researchgate.net

| Metal Ion | Typical Geometry | Expected Magnetic Behavior |

| Cu(II) | Square Planar/Octahedral | Paramagnetic |

| Ni(II) | Octahedral/Square Planar | Paramagnetic/Diamagnetic |

| Fe(III) | Octahedral | Paramagnetic (High-spin) |

| Co(II) | Octahedral/Tetrahedral | Paramagnetic |

| Mn(II) | Octahedral | Paramagnetic (High-spin) |

| Zn(II) | Tetrahedral/Octahedral | Diamagnetic |

| Pd(II) | Square Planar | Diamagnetic |

| Pt(II) | Square Planar | Diamagnetic |

| Er(III) | High Coordination Number | Paramagnetic |

This table provides generalized expectations and the actual properties can vary based on the specific complex.

Catalytic Applications of Metal Complexes (Non-biological Catalysis)

Metal complexes derived from salicylaldehyde and its derivatives are known to exhibit catalytic activity in various organic transformations. While specific catalytic studies on complexes of Benzaldehyde, 5-bromo-2-hydroxy-3-(hydroxymethyl)- are not extensively reported, the potential for such applications can be inferred from related systems.

Oxidation Reactions: Salicylaldehyde-based metal complexes, particularly those of transition metals like Co, Mn, and V, have been investigated as catalysts for oxidation reactions. For example, they have been used in the catalytic oxidative desulfurization of model oil compounds. finechemicals.com.cn They can also catalyze the oxidation of alcohols and other organic substrates. researchgate.netnih.gov

Reduction Reactions: Metal complexes, including those with salicylaldehyde-type ligands, can act as catalysts for reduction reactions, such as the transfer hydrogenation of aldehydes and ketones. nih.govnih.govmdpi.comncert.nic.in

C-C Coupling Reactions: Palladium and Nickel complexes are well-known catalysts for carbon-carbon bond-forming reactions. Salicylaldimine-palladium complexes have been successfully employed as catalysts in Suzuki-Miyaura cross-coupling reactions. researchgate.netxdhg.com.cn The Heck reaction, another important C-C coupling reaction, is also often catalyzed by palladium complexes. wikipedia.orgmdpi.comorganic-chemistry.orglibretexts.orgresearchgate.net The design of the ligand can significantly influence the efficiency and selectivity of these catalytic processes.

Based on a comprehensive search of available scientific literature, detailed information regarding the supramolecular chemistry and specific intermolecular interactions of Benzaldehyde, 5-bromo-2-hydroxy-3-(hydroxymethyl)- (CAS No. 111171-19-8) is not available.

No published crystallographic data or in-depth studies were found that would provide the specific details required to accurately describe the following aspects of this particular compound:

Hydrogen Bonding Networks: Specific details on inter- and intramolecular hydrogen bond distances, angles, and motifs.

π-Stacking Interactions: Information on centroid-to-centroid distances or other parameters describing π-stacking in its solid state.

Halogen Bonding: Data on bromine-involved halogen bonds or other specific non-covalent interactions.

Self-Assembly and Crystal Engineering: Reports on its crystal packing, self-assembly behavior, or use in crystal engineering studies.

Host-Guest Chemistry: Studies describing its use as a host or guest molecule in non-biological contexts.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data for the specified compound.

Advanced Chemical Applications Non Biological of Benzaldehyde, 5 Bromo 2 Hydroxy 3 Hydroxymethyl and Its Derivatives

Chemo-sensing and Spectroscopic Probes

There is no specific research available detailing the use of Benzaldehyde (B42025), 5-bromo-2-hydroxy-3-(hydroxymethyl)- as a chemo-sensor or spectroscopic probe for anion sensing or metal ion detection. Although the broader class of salicylaldehyde (B1680747) derivatives is often investigated for these purposes due to the coordination capabilities of the hydroxyl and aldehyde functional groups, studies focusing on the title compound have not been published. The specific influence of the 5-bromo and 3-(hydroxymethyl) substituents on its potential sensing and spectroscopic properties has not been characterized.

Precursors for Polymer and Material Science

Investigations into the role of Benzaldehyde, 5-bromo-2-hydroxy-3-(hydroxymethyl)- as a precursor in polymer and material science are not present in the current body of scientific literature. There are no published studies on its use as a ligand for the synthesis of metal-organic frameworks (MOFs) or in the construction of organic cage structures. The reactivity of its functional groups—hydroxyl, aldehyde, and hydroxymethyl—suggests potential for such applications, but these possibilities have yet to be explored and documented.

Photochromic and Thermochromic Materials

There is a lack of available data on the photochromic or thermochromic properties of Benzaldehyde, 5-bromo-2-hydroxy-3-(hydroxymethyl)- or its derivatives. Research into materials that change color in response to light (photochromism) or heat (thermochromism) has not specifically involved this compound. Consequently, no findings on its potential performance, switching mechanisms, or durability in such applications have been reported.

Luminescent Properties and Optoelectronic Materials

The luminescent properties of Benzaldehyde, 5-bromo-2-hydroxy-3-(hydroxymethyl)- have not been a subject of scientific investigation. There are no research articles or detailed findings on its potential application in optoelectronic materials. The fluorescence, phosphorescence, or electroluminescence of this specific compound, and how its particular substituents might influence these properties, remains uncharacterized.

Q & A

Q. What are the primary synthetic routes for 5-bromo-2-hydroxy-3-(hydroxymethyl)benzaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via bromination of a precursor such as 2-hydroxy-3-(hydroxymethyl)benzaldehyde. A common method involves using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. For example:

- Bromination with NBS : In anhydrous solvents like DMF or CCl₄, NBS selectively introduces bromine at the 5-position. Optimal yields (~66%) are achieved at 0–25°C with catalytic Lewis acids (e.g., FeCl₃) .

- Side reactions : Over-bromination or oxidation of the aldehyde group may occur if temperature or reagent stoichiometry is not tightly controlled.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm substitution patterns. The aldehyde proton appears as a singlet at δ ~10.2 ppm, while hydroxyl protons (2-OH and 3-CH₂OH) show broad peaks at δ ~5–6 ppm .

- X-ray crystallography : SHELX software (e.g., SHELXL) resolves intramolecular hydrogen bonding between the 2-OH and aldehyde oxygen, stabilizing the planar structure. Bond angles and torsion angles are critical for verifying steric effects from the hydroxymethyl group .

Q. How does the hydroxymethyl group influence the compound’s reactivity compared to simpler benzaldehyde derivatives?

The hydroxymethyl (-CH₂OH) group at position 3:

- Enhances solubility in polar solvents (e.g., DMSO, ethanol) via hydrogen bonding.

- Participates in intramolecular hydrogen bonding, reducing aldehyde electrophilicity. This necessitates stronger nucleophiles or catalysts in condensation reactions (e.g., hydrazine derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in substitution reactions at the 5-bromo position?

The bromine atom undergoes nucleophilic aromatic substitution (SNAr) or radical pathways depending on conditions:

- SNAr : Requires electron-withdrawing groups (e.g., -CHO, -OH) to activate the ring. Reactions with amines or thiols proceed via a Meisenheimer intermediate, with rate-limiting deprotonation .

- Radical pathways : Under UV light or radical initiators (e.g., AIBN), bromine is replaced via a chain mechanism. Conflicting yields in literature may arise from uncontrolled radical termination or solvent polarity effects .

Q. How can computational modeling guide the design of derivatives for enzyme inhibition studies?

- Docking studies : The aldehyde and hydroxyl groups form hydrogen bonds with catalytic residues (e.g., serine proteases). Modifications to the hydroxymethyl group (e.g., esterification) alter binding affinity.

- DFT calculations : Predict charge distribution and frontier molecular orbitals to identify reactive sites for electrophilic/nucleophilic attacks .

Q. What strategies resolve discrepancies in crystallographic data for derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.